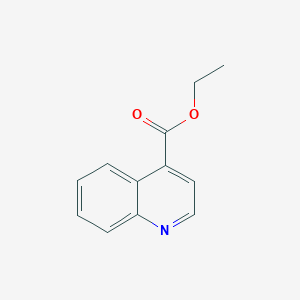

Ethyl quinoline-4-carboxylate

概要

説明

Ethyl quinoline-4-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl quinoline-4-carboxylate typically involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst. One common method is the Friedländer synthesis, which uses a combination of aniline derivatives and β-ketoesters under acidic or basic conditions . Another method involves the use of molecular iodine as a catalyst, which provides a green and efficient route to quinoline derivatives .

Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally friendly methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as silica gel or ionic liquids . These methods not only enhance the yield but also reduce the environmental impact of the synthesis process.

化学反応の分析

Hydrolysis to Quinoline-4-Carboxylic Acid

Ethyl quinoline-4-carboxylate undergoes hydrolysis under acidic or basic conditions to yield quinoline-4-carboxylic acid, a precursor for further functionalization.

| Conditions | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, H₂O | Quinoline-4-carboxylic acid | |

| Basic hydrolysis | NaOH, H₂O | Quinoline-4-carboxylic acid |

Example :

-

Heating this compound with concentrated H₂SO₄ in water produces quinoline-4-carboxylic acid in high yield (>85%) .

-

Alkaline hydrolysis using NaOH at reflux yields the same product, often requiring subsequent acidification for isolation .

Oxidation Reactions

The quinoline ring and ester group participate in oxidation reactions, yielding derivatives with enhanced functionalization.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | NaOH, 35–45°C | Quinoline-2,4-dicarboxylic acid | |

| DDQ | Room temperature | Oxidized quinoline derivatives |

Key Findings :

-

Oxidation with KMnO₄ in basic media selectively introduces a carboxylic acid group at the 2-position of the quinoline ring, forming quinoline-2,4-dicarboxylic acid .

-

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) facilitates dehydrogenation of dihydroquinoline intermediates to fully aromatic quinolines .

Reduction Reactions

The ester and heteroaromatic ring can be reduced under specific conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | Dry ether, reflux | Quinoline-4-methanol | |

| H₂, Pd/C | Ethanol, RT | Tetrahydroquinoline derivatives |

Example :

-

Lithium aluminum hydride (LiAlH₄) reduces the ester group to a primary alcohol, yielding quinoline-4-methanol.

-

Catalytic hydrogenation (H₂/Pd-C) partially reduces the quinoline ring to tetrahydroquinoline derivatives .

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles to form amides, hydrazides, and other derivatives.

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Hydrazine (NH₂NH₂) | Ethanol, reflux | Quinoline-4-carbohydrazide | |

| Amines (R-NH₂) | DCM, RT | Quinoline-4-carboxamides |

Example :

-

Reaction with hydrazine in ethanol produces quinoline-4-carbohydrazide, a key intermediate for synthesizing bioactive hybrids (e.g., acrylamide-quinoline conjugates) .

Cyclization and Condensation Reactions

This compound participates in multicomponent reactions to form fused heterocycles.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Pfitzinger reaction | Isatin, KOH | Pyrimidine-quinoline hybrids | |

| Doebner reaction | Aldehyde, pyruvic acid | Quinoline-4-carboxylic acid derivatives |

Key Findings :

-

In the Pfitzinger reaction , this compound reacts with isatin under basic conditions to form pyrimidine-quinoline hybrids, which are evaluated for antitumor activity .

-

The Doebner reaction enables three-component synthesis of substituted quinoline-4-carboxylic acids using aldehydes and amines .

Transesterification

The ethyl ester group can be exchanged with other alcohols under acidic or basic conditions.

| Alcohol | Catalyst | Product | Reference |

|---|---|---|---|

| Methanol | H₂SO₄ | Mthis compound | |

| Benzyl alcohol | Ti(OiPr)₄ | Benzyl quinoline-4-carboxylate |

Example :

科学的研究の応用

Chemical Synthesis

Building Block for Quinoline Derivatives

Ethyl quinoline-4-carboxylate serves as an essential building block in the synthesis of more complex quinoline derivatives. It is utilized in various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of functionalized quinolines that have applications in pharmaceuticals and materials science.

| Reaction Type | Product Type |

|---|---|

| Oxidation | Quinoline-4-carboxylic acid derivatives |

| Reduction | Alcohols or amines |

| Substitution | Various substituted quinoline derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities. Studies have shown its effectiveness against various pathogens and cancer cell lines, suggesting potential for therapeutic applications.

- Antimicrobial Activity : this compound has demonstrated efficacy against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : The compound has been studied for its ability to inhibit cancer cell growth. For instance, derivatives of quinoline-4-carboxylic acid have shown potent activity against breast carcinoma cell lines, with IC₅₀ values comparable to established drugs .

Medicinal Chemistry

Drug Development Potential

this compound is under investigation for its potential use in drug development due to its anti-inflammatory and analgesic properties. Its derivatives are being explored for their ability to target specific molecular pathways involved in disease processes.

Case Study: Antileishmanial Activity

A study synthesized several quinoline-4-carboxylic acid derivatives, including this compound, and evaluated their antileishmanial activity against Leishmania donovani. The results indicated significant activity at varying concentrations, highlighting its potential as a therapeutic agent for leishmaniasis treatment .

Industrial Applications

Dyes and Pigments

The chromophoric properties of this compound make it suitable for use in the synthesis of dyes and pigments. Its derivatives are employed in producing colorants used in textiles, plastics, and coatings.

作用機序

The mechanism of action of ethyl quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. In medicinal chemistry, derivatives of this compound have been shown to target epidermal growth factor receptor (EGFR) kinase, leading to the inhibition of cancer cell proliferation . The compound can also induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

類似化合物との比較

Ethyl quinoline-4-carboxylate can be compared with other quinoline derivatives such as:

- Quinoline-4-carboxylic acid

- Quinoline-4-carboxaldehyde

- Ethyl 2,4-dimethylquinoline-3-carboxylate

Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its acid and aldehyde counterparts . Its ester group makes it more lipophilic, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

生物活性

Ethyl quinoline-4-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

This compound is synthesized through the reaction of quinoline-4-carboxylic acid with ethanol in the presence of a catalytic amount of concentrated sulfuric acid. This method allows for efficient production of the ester, which serves as a precursor for various derivatives with enhanced biological activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Specific compounds derived from this scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives such as 6a and 6h exhibited IC50 values of 3.39 μM and 2.71 μM, respectively, outperforming the reference drug Doxorubicin (IC50 = 6.18 μM) .

Mechanism of Action:

- EGFR Kinase Inhibition: Compounds derived from this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) kinase. For example, compound 6h exhibited an IC50 value of 0.22 μM against EGFR, comparable to Lapatinib (IC50 = 0.18 μM) .

- Induction of Apoptosis: The most active derivatives induced apoptosis in cancer cells by upregulating p53 and caspase 9, leading to significant cell cycle arrest at the G1 phase .

Antimalarial Activity

This compound derivatives have also been investigated for their antimalarial properties. A series of quinoline-4-carboxamide derivatives showed moderate potency against Plasmodium falciparum, with some compounds achieving low nanomolar activity .

Mechanism of Action:

- Inhibition of Translation Elongation Factor 2: The lead compound DDD107498 was identified as a potent inhibitor of PfEF2, crucial for protein synthesis in malaria parasites. This novel mechanism represents a promising avenue for developing new antimalarial therapies .

Case Study: Cytotoxicity and Mechanistic Insights

A study explored the cytotoxic effects of this compound derivatives on MCF-7 breast cancer cells. The results indicated that treatment with compound 6h led to:

- A significant increase in apoptotic markers (p53 and caspase 9) by approximately 7.4-fold and 8.7-fold, respectively.

- Cell cycle analysis revealed that 6h induced G1 phase arrest, suggesting a potential mechanism for its anticancer activity .

Table: Summary of Biological Activities

| Compound | Activity Type | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | - | EGFR Inhibition |

| Compound 6a | Anticancer | 3.39 | EGFR Inhibition |

| Compound 6h | Anticancer | 2.71 | EGFR Inhibition, Apoptosis Induction |

| DDD107498 | Antimalarial | <1 | Inhibition of PfEF2 |

特性

IUPAC Name |

ethyl quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWYVZDPWAPMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299935 | |

| Record name | ethyl quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10447-29-7 | |

| Record name | 10447-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。